molecular formula C12H15NO4 B6596714 N-lactoyl-phenylalanine CAS No. 183241-73-8

N-lactoyl-phenylalanine

Cat. No.: B6596714
CAS No.: 183241-73-8
M. Wt: 237.25 g/mol
InChI Key: IIRJJZHHNGABMQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Lactoyl-Phenylalanine (Lac-Phe) is a lactate-derived metabolite that primarily targets the cytosolic nonspecific dipeptidase (CNDP2) protein . This protein is widely expressed across diverse cell types, including macrophages, monocytes, and other immune and epithelial cells . The CNDP2 protein plays a crucial role in the synthesis of Lac-Phe .

Mode of Action

Lac-Phe is synthesized from (S)-lactate and L-phenylalanine by the CNDP2 protein . The production of Lac-Phe is exercise-inducible . It is classified as an N-acyl-alpha-amino acid and pseudodipeptide .

Biochemical Pathways

The biosynthesis of Lac-Phe occurs in CNDP2+ cells, which are localized to diverse organs . The production of Lac-Phe is stimulated by exercise, which increases lactate production and intracellular lactate mass action .

Pharmacokinetics

The transport of Lac-Phe across cell membranes is mediated by SLC17A1 and SLC17A3 , two kidney-restricted plasma membrane-localized solute carriers . These transporters exhibit high Lac-Phe efflux activity . In humans, levels of Lac-Phe in urine exhibit a strong genetic association with the SLC17A1-4 locus .

Result of Action

Lac-Phe has been shown to suppress food intake and body weight . In diet-induced obese mice, pharmacologically mediated increases in Lac-Phe reduce food intake without affecting movement or energy expenditure . Chronic administration of Lac-Phe decreases adiposity and body weight and improves glucose homeostasis .

Action Environment

The production of Lac-Phe is influenced by physical activity, specifically intense exercise . In humans and racehorses, large activity-inducible increases in circulating Lac-Phe have been observed .

Biochemical Analysis

Chemical Reactions Analysis

Scientific Research Applications

Obesity Management

Recent studies have highlighted Lac-Phe's role in combating obesity. Research indicates that Lac-Phe levels increase significantly during and after exercise, suggesting a link between physical activity and appetite suppression. In a study involving mice fed a high-fat diet, administration of Lac-Phe resulted in a 7% reduction in body mass over ten days without altering their activity levels, indicating that Lac-Phe may promote weight loss by reducing food intake rather than increasing energy expenditure .

Table 1: Effects of Lac-Phe on Body Mass in Mice

Study ReferenceTreatment DurationBody Mass ChangeDiet Type
10 days-7%High-fat diet
12 hours-50% food intakeNot specified

Appetite Regulation

Lac-Phe has been identified as an "exerkine," a term used to describe molecules released during exercise that can influence metabolic processes. In controlled experiments, acute administration of Lac-Phe led to a significant decrease in food intake (approximately 50%) in diet-induced obese mice without affecting their physical activity levels or other appetite-regulating hormones like leptin and ghrelin . This suggests that Lac-Phe could be a promising candidate for developing appetite-suppressing therapies.

Table 2: Appetite Suppression Effects of Lac-Phe

Study ReferenceDose AdministeredFood Intake ReductionOther Hormones Affected
50 mg/kg~50%None
Not specifiedSignificant reductionNone

Role in Exercise-Induced Metabolism

The production of Lac-Phe from lactate during physical exertion establishes a biochemical link between exercise and metabolic health. Studies have shown that Lac-Phe not only increases during exercise but also plays a role in long-term energy balance regulation . The secretion of this metabolite from various cell types, including macrophages and epithelial cells, indicates its potential as a signaling molecule that could mediate the benefits of regular physical activity on metabolism.

Potential Therapeutic Applications

Given its appetite-suppressing effects and role in weight management, Lac-Phe presents potential therapeutic applications for treating obesity and related metabolic disorders. Ongoing research aims to uncover the specific receptors and neural circuits activated by Lac-Phe, which could lead to new treatment strategies for obesity and type 2 diabetes .

Case Studies

  • Study on Exercise-Induced Metabolite : A study published in Nature demonstrated that administering Lac-Phe to diet-induced obese mice significantly suppressed their food intake without affecting their overall activity levels. This study provides evidence supporting the hypothesis that Lac-Phe functions as a metabolic signal linking exercise to reduced appetite .
  • Comparative Analysis in Food Fermentation : Research comparing the production of taste-active amino acids in fermented foods noted the formation of Lac-Phe during kimchi fermentation by lactic acid bacteria, suggesting its relevance not only in metabolism but also in food science .

Comparison with Similar Compounds

Lactoyl Phenylalanine is unique among N-acyl-alpha-amino acids due to its specific combination of lactate and phenylalanine. Similar compounds include:

  • N-Acetylaspartic Acid
  • N-Acetylcysteine
  • N-Acetylglutamic Acid
  • N-Acetylglutamine
  • N-Acetylleucine
  • N-Formylmethionine

These compounds share the N-acyl-alpha-amino acid structure but differ in their specific amino acid and acyl group components. Lactoyl Phenylalanine’s unique properties and biological effects make it a compound of significant interest in various research fields.

Properties

CAS No.

183241-73-8

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

2-(2-hydroxypropanoylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C12H15NO4/c1-8(14)11(15)13-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,15)(H,16,17)

InChI Key

IIRJJZHHNGABMQ-UHFFFAOYSA-N

SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)O

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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